O-acetyltropine

Vue d'ensemble

Description

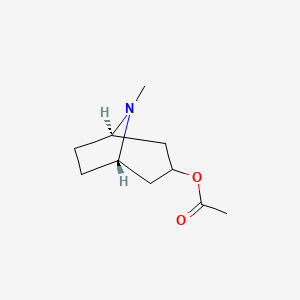

O-acetyltropine is a chemical compound classified as an O-acyltropine, where the acyl group is acetyl. It is a derivative of tropine, a bicyclic organic compound. The molecular formula of this compound is C10H17NO2, and it has a molecular weight of 183.25 g/mol . This compound is known for its role as a metabolite in certain biological systems, including mice .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: O-acetyltropine can be synthesized through the esterification of tropine with acetic anhydride or acetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process can be optimized by controlling the temperature, pressure, and reactant concentrations to maximize the efficiency of the esterification reaction .

Analyse Des Réactions Chimiques

N-Demethylation Reactions

N-demethylation of O-acetyltropine is a critical reaction for synthesizing nortropane derivatives, which serve as intermediates in medicinal chemistry. Three primary methods are documented:

Chloroformate-Mediated N-Demethylation

This method employs chloroformate reagents (e.g., ClCO₂CHClMe) under reflux conditions in 1,2-dichloroethane. The reaction selectively cleaves the N-methyl group while preserving the acetyl ester.

-

Reaction :

-

Mechanism : The chloroformate reacts with the tertiary amine to form a carbamate intermediate, which undergoes hydrolysis to release formaldehyde and yield the secondary amine.

Palladium-Catalyzed N-Demethylation/N-Acylation

Palladium acetate (Pd(OAc)₂) in dioxane/acetic anhydride facilitates concurrent N-demethylation and N-acylation.

-

Conditions : 0.2 equiv Pd(OAc)₂, 80°C, reflux.

-

Application : Used for sequential functionalization of N-methyl groups in alkaloids.

Electrochemical N-Demethylation

A green chemistry approach using LiBr in ethanol/water (9:1) under constant current (10 mA/cm²) selectively removes the N-methyl group.

-

Conditions : 25°C, 6 hours.

-

Yield : Demonstrated for atropine (83%); analogous reactivity expected for this compound .

-

Mechanism : Oxidation at the anode generates a reactive intermediate, followed by hydrolysis.

Comparative Analysis of N-Demethylation Methods

*Yield reported for atropine; analogous conditions apply to this compound.

Reaction Selectivity and Byproduct Formation

-

Regioselectivity : N-CH₃ groups are preferentially targeted over N-CH₂R or N-CHR₂ in tropane alkaloids .

-

Byproducts : Overoxidation or competing C–H functionalization may occur under harsh electrochemical conditions .

Mechanistic Insights

-

Chloroformate Pathway :

-

Electrochemical Pathway :

Shono-type oxidation generates an iminium ion, which hydrolyzes to the secondary amine .

Stability and Functional Group Compatibility

Applications De Recherche Scientifique

O-acetyltropine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex tropane alkaloids.

Biology: Studies involving metabolic pathways in organisms, particularly in the context of tropane alkaloid metabolism.

Medicine: Research into its potential pharmacological effects and its role as a precursor to other bioactive compounds.

Industry: Utilized in the production of certain pharmaceuticals and as a chemical intermediate in organic synthesis

Mécanisme D'action

The mechanism of action of O-acetyltropine involves its interaction with biological targets such as muscarinic acetylcholine receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This leads to various physiological effects, including the inhibition of smooth muscle contraction and reduction of secretions in glands .

Comparaison Avec Des Composés Similaires

Atropine: A well-known tropane alkaloid with similar structural features but different pharmacological properties.

Scopolamine: Another tropane alkaloid with distinct effects on the central nervous system.

Hyoscyamine: Structurally similar but with different stereochemistry and biological activity

Uniqueness of O-acetyltropine: this compound is unique due to its specific acetyl group, which influences its reactivity and interaction with biological targets. Unlike atropine and scopolamine, this compound is primarily studied for its role in metabolic pathways and as an intermediate in synthetic chemistry .

Activité Biologique

O-acetyltropine is a tropane alkaloid derived from the solanaceous plants, particularly those within the Atropa and Hyoscyamus genera. This compound has garnered attention due to its diverse biological activities, including its potential therapeutic applications and its effects on neurotransmission. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its tropane ring structure with an acetyl group attached to the hydroxyl group at the 3-position. This modification influences its pharmacological profile, enhancing its lipophilicity and potentially altering its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the Minimum Inhibitory Concentration (MIC) values of various tropane alkaloids against several bacterial and fungal strains. The results are summarized in Table 1.

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that this compound has moderate to good antimicrobial activity, which could be leveraged in developing new antimicrobial agents .

Neuropharmacological Effects

This compound acts primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), influencing neurotransmission in the central nervous system (CNS). Its effects can be compared to those of atropine, another well-known tropane alkaloid.

- Mechanism of Action : this compound inhibits acetylcholine at mAChRs, which can lead to decreased parasympathetic activity.

- Clinical Implications : This property makes it potentially useful in treating conditions characterized by excessive cholinergic activity, such as certain types of poisoning or overactive secretory responses.

Case Study 1: Anticholinergic Poisoning

In a clinical scenario involving a patient with anticholinergic poisoning, this compound was administered as part of the treatment protocol to alleviate symptoms such as tachycardia and hallucinations caused by excessive acetylcholine receptor stimulation . The rapid onset of action noted in this case highlights the compound's effectiveness in acute settings.

Case Study 2: Neurological Disorders

A study involving patients with neurological disorders indicated that this compound may help manage symptoms related to neuromuscular transmission disorders by modulating cholinergic signaling pathways . Patients showed improved outcomes when treated with derivatives of tropane alkaloids, suggesting a promising avenue for further research.

Toxicology and Safety Profile

Despite its therapeutic potential, the safety profile of this compound must be carefully considered. Tropane alkaloids can exhibit dose-dependent adverse effects, including:

- Cardiovascular Effects : Tachycardia and hypertension.

- CNS Effects : Drowsiness, confusion, and in severe cases, hallucinations.

- Gastrointestinal Effects : Dry mouth and constipation.

Monitoring for these effects is crucial during clinical use .

Propriétés

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIDMOWWLBGYPG-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC(C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@H]2CC[C@@H](C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317613 | |

| Record name | Acetyltropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3423-27-6 | |

| Record name | 3-Acetyltropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Acetyltropine in Datura plants?

A: Acetyltropine is considered an intermediate in the biosynthesis of tropane alkaloids within Datura species. Research indicates that it is formed from tropine through acetylation. [] This compound plays a crucial role in the metabolic pathway leading to more complex tropane alkaloids like hyoscyamine and scopolamine, known for their anticholinergic properties.

Q2: Has the formation of Acetyltropine been observed in laboratory settings?

A: Yes, researchers have successfully induced the formation of Acetyltropine in controlled environments. One study demonstrated the production of Acetyltropine in Datura innoxia Mill root cultures. [] Additionally, another study observed the formation of Acetyltropine in Datura callus cultures. [] These findings highlight the feasibility of studying tropane alkaloid biosynthesis in vitro, potentially paving the way for more controlled production methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.